![molecular formula C17H16F3N3O B2375806 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide CAS No. 1396892-59-3](/img/structure/B2375806.png)
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the reaction, the solvent was removed, water was added to the residue, and the precipitate formed was filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, it was found that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a compound with a similar structure was found to be a white solid with a melting point of 152-153 °C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMP) and their derivatives, which include the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Over 20 new TFMP-containing agrochemicals have been introduced to the market .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Antifungal Activity
Some derivatives of the compound have shown moderate to good antifungal activity against various fungi such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Fusarium spp., Fusarium graminearum, and Colletotrichum sp .
Antibacterial Activity
Certain derivatives of the compound have demonstrated strong antibacterial activity. For instance, one derivative showed an inhibition ratio of 85.76% against X. axonopodis pv. citri in vitro .
Role in Synthesis of Other Compounds
The compound plays a significant role in the synthesis of other organic compounds, particularly in the pharmaceutical and pesticide chemistry .
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, it was found that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Safety and Hazards
Future Directions
The future directions for the research of similar compounds have been suggested. For instance, it was suggested that there is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . Furthermore, a compound with a similar structure is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) .
properties
IUPAC Name |
(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,24)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBRIWFOUIYTP-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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